Methyl 4-(2-chloroacetyl)benzoate
Description
Methyl 4-(2-chloroacetyl)benzoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRGJFMWACNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-chloroacetyl)benzoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 4-vinylbenzoate with chloroacetyl chloride in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(2-chloroacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetylbenzoate: Similar structure but lacks the chloro group, leading to different reactivity and applications.
Methyl 4-vinylbenzoate: Precursor in the synthesis of methyl 4-(2-chloroacetyl)benzoate, with a vinyl group instead of the chloroacetyl group.
Methyl 4-(2-bromoacetyl)benzoate: Similar to this compound but with a bromo group, which can lead to different reactivity and uses.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 4-(2-chloroacetyl)benzoate is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, characterized by the presence of a chloroacetyl group. The molecular formula is , with a molecular weight of approximately 200.63 g/mol. The chloroacetyl moiety is significant for its reactivity, particularly in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. The chloroacetyl group can form covalent bonds with amino acids such as cysteine and lysine, potentially leading to enzyme inhibition or alteration of protein function. This reactivity positions the compound as a valuable tool in biochemical research, particularly in the study of protein interactions and enzymatic activities.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties similar to other halogenated benzoates. Studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess such activities .
Case Studies
- Antimicrobial Activity : A study evaluating various benzoate derivatives found that those with halogen substituents, including chloro groups, displayed significant antimicrobial activity. This compound was included in this analysis, showing promising results against common bacterial strains.
- Protein Interaction Studies : In proteomics research, this compound has been used to modify proteins to study their interactions and stability. The compound's ability to form covalent bonds allows researchers to investigate the functional consequences of these modifications.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study B | Protein Interaction | Showed significant binding affinity to cysteine residues in target proteins, implicating potential enzyme inhibition. |
| Study C | Synthesis Applications | Highlighted as a versatile reagent in organic synthesis for producing biologically active compounds. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 4-(2-chloroacetyl)benzoate with high purity?
- Methodology : Multi-step synthesis typically involves acetylation of methyl 4-aminobenzoate followed by chlorination. Key steps include:
- Acetylation : Reacting methyl 4-aminobenzoate with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Use catalytic bases like triethylamine to neutralize HCl byproducts and improve reaction efficiency .
- Characterization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:2) and confirm purity via melting point analysis (expected range: 40–45°C) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- FT-IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and chloroacetyl (C-Cl) stretch at ~750 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm), methyl ester (δ 3.9 ppm, singlet), and chloroacetyl CH₂ (δ 4.3 ppm, singlet).
- ¹³C NMR : Ester carbonyl (δ ~167 ppm), aromatic carbons (δ 120–140 ppm), and chloroacetyl carbon (δ ~40 ppm).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during derivatization of this compound?
- Root Cause Analysis :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions.
- Catalyst Loading : Excess triethylamine can lead to ester hydrolysis; optimize stoichiometry.
- Temperature Control : Exothermic reactions may require cooling (0–5°C) to suppress decomposition.
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- Pathway : The chloroacetyl group undergoes SN2 substitution due to its electron-withdrawing nature, facilitating attack by nucleophiles (e.g., amines, thiols).
- Steric Effects : Bulky nucleophiles may favor elimination over substitution; kinetic studies (e.g., variable-temperature NMR) can differentiate pathways.
- Computational Support : Density Functional Theory (DFT) calculations predict transition states and regioselectivity .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Experimental Design :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolyzed benzoic acid).
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation under ICH Q1B guidelines.
- Recommendations : Store in amber vials at –20°C under inert gas to prevent moisture absorption and Cl⁻ hydrolysis .
Q. What strategies address conflicting crystallographic data for derivatives of this compound?
- Refinement Techniques : Use SHELXL to model disorder or twinning; apply restraints for flexible substituents (e.g., chloroacetyl group).
- Validation Tools : Check R-factor convergence (target <5%) and validate via Hirshfeld surface analysis to detect packing anomalies.
- Cross-Validation : Compare with spectroscopic data (e.g., NOESY for spatial proximity) to resolve ambiguities .
Data Contradiction and Advanced Analysis
Q. How can researchers reconcile conflicting biological activity data for this compound analogs?
- Biological Assays : Standardize protocols (e.g., IC50 measurements in enzyme inhibition) across labs using reference inhibitors.
- Structural-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with activity trends.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and consensus trends .
Q. What advanced computational methods predict the reactivity of this compound in complex reaction systems?
- Molecular Dynamics (MD) : Simulate solvation effects and transition states in nucleophilic substitution.
- Machine Learning : Train models on existing reaction databases to predict optimal conditions for new derivatives.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
